2-Chloro-5-(chloromethyl)pyrimidine

Description

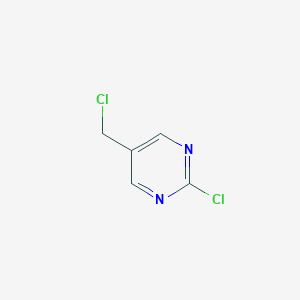

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBBRNCDFILGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622061 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148406-13-7 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-5-(chloromethyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document compiles available data on its molecular characteristics, and thermodynamic properties. Furthermore, it outlines generalized experimental protocols for the determination of these properties and presents a logical workflow for its synthesis, a critical aspect for its application in research and development.

Core Physical Properties

This compound is a disubstituted pyrimidine with the chemical formula C₅H₄Cl₂N₂.[1] Its structure incorporates a reactive chloromethyl group, making it a valuable building block in organic synthesis. A summary of its key physical properties is presented in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for this compound are based on predicted values and should be considered with appropriate scientific caution.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| Appearance | Yellow solid | |

| Melting Point | No data available | |

| Boiling Point | 304.2 ± 17.0 °C (Predicted) | [2] |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | |

| Solubility | No data available for the free base. The hydrochloride salt, 2-(chloromethyl)pyrimidine hydrochloride, exhibits solubility in various solvents: DMF (30 mg/mL), DMSO (20 mg/mL), PBS (pH 7.2) (10 mg/mL), and Ethanol (2 mg/mL).[3][4] |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are generalized protocols for determining the key physical properties of pyrimidine derivatives. These methods are standard in organic chemistry laboratories and can be adapted for the characterization of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Determination of Boiling Point

For compounds that are liquid at or near room temperature, or for which a boiling point is required, a distillation-based method is employed. Given the predicted high boiling point of this compound, vacuum distillation may be necessary to prevent decomposition.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum source (if necessary)

Procedure:

-

Place a sample of the compound in the distillation flask along with boiling chips.

-

Set up the distillation apparatus.

-

Begin heating the flask gently.

-

The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer as the liquid actively boils and condenses.

-

If using a vacuum, record the pressure at which the boiling point is measured.

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for its use in reactions and formulations.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 1-5 mg) and place it in a vial.

-

Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

-

Vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect for complete dissolution.

-

If the solid dissolves, continue adding the compound in known increments until saturation is reached.

-

If the solid does not dissolve, incrementally add more solvent until it does, or until a large volume has been added, indicating low solubility.

-

Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

This synthetic pathway involves the reduction of a pyrimidine-2-carboxylic acid ester to the corresponding alcohol, 2-(hydroxymethyl)pyrimidine. This intermediate is then subjected to chlorination, for instance, using thionyl chloride (SOCl₂), to yield the final product, this compound. This workflow provides a logical and experimentally feasible approach for obtaining the target compound.

Application in Synthesis: Nucleophilic Substitution

The primary utility of this compound in drug discovery and development lies in its reactivity as an electrophile in nucleophilic substitution reactions. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the 5-position of the pyrimidine ring.

Caption: General workflow for nucleophilic substitution reactions.

This reactivity is fundamental to the construction of libraries of pyrimidine-containing compounds for screening for biological activity. The choice of nucleophile allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets.

References

2-Chloro-5-(chloromethyl)pyrimidine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, and outlines experimental protocols for its synthesis. Furthermore, it explores its potential applications, particularly in the development of kinase inhibitors, and illustrates a relevant signaling pathway.

Core Identifiers and Physicochemical Properties

This compound is a substituted pyrimidine with the CAS number 148406-13-7.[1][] Its structure features a chlorine atom at the 2-position and a chloromethyl group at the 5-position of the pyrimidine ring, making it a reactive intermediate for the synthesis of a wide range of derivatives.

Below is a summary of its key identifiers and physicochemical properties:

| Identifier | Value |

| CAS Number | 148406-13-7 |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C=NC(=N1)Cl)CCl |

| InChI Key | MCBBRNCDFILGNO-UHFFFAOYSA-N |

| Appearance | Yellow solid |

| Boiling Point | 304.2 ± 17.0 °C (predicted) |

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of (2-Chloropyrimidin-5-yl)methanol

A plausible route to the intermediate, (2-chloropyrimidin-5-yl)methanol, involves the reduction of a corresponding ester, such as methyl 2-chloropyrimidine-5-carboxylate.

Materials:

-

Methyl 2-chloropyrimidine-5-carboxylate

-

Lithium borohydride (LiBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 2-chloropyrimidine-5-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium borohydride in THF to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloropyrimidin-5-yl)methanol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Chlorination to Yield this compound

The hydroxymethyl group of the intermediate can then be chlorinated using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).

Materials:

-

(2-Chloropyrimidin-5-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve (2-chloropyrimidin-5-yl)methanol in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3] Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4] this compound serves as a versatile building block for the synthesis of a diverse range of substituted pyrimidines, which have been investigated for various therapeutic applications.

A significant application of functionalized pyrimidines is in the development of protein kinase inhibitors.[3] Kinases are key enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The reactive chloromethyl group of this compound allows for the facile introduction of various side chains that can be designed to interact with the active site of specific kinases.[3]

Below is a diagram illustrating a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

Caption: Synthetic workflow for a kinase inhibitor.

Derivatives of this compound can be designed to target various protein kinases involved in cancer progression. For example, many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site. The ability to introduce diverse functionalities at the 5-position via the chloromethyl group allows for the optimization of binding affinity and selectivity for the target kinase.

A simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors is depicted below.

Caption: Generic kinase signaling pathway.

This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. The provided information on its properties, synthesis, and potential applications will aid in the design and execution of novel research projects in medicinal chemistry.

References

Synthesis of 2-Chloro-5-(chloromethyl)pyrimidine from 3-Methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 2-chloro-5-(chloromethyl)pyrimidine from 3-methylpyridine is not a well-established or documented synthetic pathway in readily available chemical literature. This guide provides a detailed protocol for the synthesis of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, from 3-methylpyridine, which is a known transformation. Subsequently, a prospective, multi-step hypothetical pathway for the conversion of this intermediate to the target molecule, this compound, is proposed based on established principles of heterocyclic ring transformations. This proposed route is intended for research and development purposes and would require significant experimental validation and optimization.

Part 1: Established Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine

The initial and experimentally validated stage of the synthesis involves the chlorination of 3-methylpyridine to yield 2-chloro-5-(chloromethyl)pyridine. This transformation can be achieved through various methods, with vapor-phase chlorination being a common industrial approach.

Experimental Protocol: Vapor-Phase Chlorination of 3-Methylpyridine

This protocol is based on established industrial processes for the chlorination of pyridine derivatives.

Materials and Equipment:

-

3-Methylpyridine

-

Chlorine gas

-

Inert gas (e.g., Nitrogen)

-

Tubular reactor (e.g., quartz) packed with a suitable catalyst (e.g., supported palladium chloride) or inert material for heat transfer.

-

Vaporizer for 3-methylpyridine

-

Gas flow controllers

-

Condensation and collection system for the product

-

Scrubber for excess chlorine and HCl byproduct

Procedure:

-

The tubular reactor is heated to the desired reaction temperature, typically in the range of 250-400°C.

-

A stream of 3-methylpyridine is vaporized and mixed with a carrier gas, such as nitrogen.

-

Chlorine gas is introduced into the reactor at a controlled flow rate. The molar ratio of chlorine to 3-methylpyridine is a critical parameter and is generally kept high to favor the desired di-chlorinated product.

-

The mixed gases react in the heated tubular reactor. The residence time in the reactor is another key parameter to be optimized.

-

The product stream exiting the reactor is cooled to condense the chlorinated pyridines.

-

The crude product is collected and can be purified by fractional distillation under reduced pressure to isolate 2-chloro-5-(chloromethyl)pyridine.

-

Unreacted starting material and other chlorinated byproducts can be separated and potentially recycled.

Quantitative Data for the Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The following table summarizes typical reaction parameters and outcomes for the vapor-phase chlorination of 3-methylpyridine. It is important to note that yields can vary significantly based on the specific catalyst, reactor design, and operating conditions.

| Parameter | Value/Range | Notes |

| Starting Material | 3-Methylpyridine | --- |

| Chlorinating Agent | Chlorine Gas (Cl₂) | --- |

| Catalyst | Supported Palladium Chloride (e.g., PdCl₂/Al₂O₃) or non-catalyzed | The use of a catalyst can improve selectivity and yield. |

| Reaction Temperature | 250 - 400 °C | Temperature control is crucial to manage the exothermic reaction and minimize byproduct formation. |

| Molar Ratio (Cl₂:Pyridine) | 5:1 to 20:1 | A high molar ratio of chlorine is generally employed to achieve di-chlorination. |

| Residence Time | 1 - 60 seconds | The optimal residence time depends on the reactor geometry and reaction temperature. |

| Yield | 40 - 70% | Yields are highly dependent on the optimization of reaction conditions. Major byproducts can include other chlorinated isomers and over-chlorinated products. |

| Purification Method | Fractional Distillation under reduced pressure | This method is used to separate the desired product from unreacted starting material and byproducts. |

Part 2: Proposed Hypothetical Synthesis of this compound

The conversion of the pyridine ring in 2-chloro-5-(chloromethyl)pyridine to a pyrimidine ring is a challenging transformation that is not well-documented for this specific substrate. The following proposed pathway is based on analogous pyridine-to-pyrimidine ring transformations reported in the literature, which typically involve nucleophilic attack at the 2-position of the pyridine ring, followed by ring opening and subsequent re-cyclization with a nitrogen source.

Proposed Reaction Scheme:

This hypothetical route involves a two-step process starting from the prepared 2-chloro-5-(chloromethyl)pyridine:

-

Reaction with a Formamidine Acetate: Nucleophilic attack of formamidine acetate at the 2-position of the pyridine ring, leading to a ring-opened intermediate.

-

Cyclization to the Pyrimidine Ring: Intramolecular cyclization of the intermediate to form the pyrimidine ring, with the elimination of a leaving group.

Hypothetical Experimental Protocol

Step 2a: Reaction with Formamidine Acetate

Materials and Equipment:

-

2-Chloro-5-(chloromethyl)pyridine

-

Formamidine acetate

-

Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of 2-chloro-5-(chloromethyl)pyridine in the chosen anhydrous solvent, add an excess of formamidine acetate under an inert atmosphere.

-

Heat the reaction mixture to a high temperature (e.g., 120-150°C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the initial reaction, the mixture containing the presumed ring-opened intermediate is cooled to room temperature before proceeding to the next step.

Step 2b: Cyclization to the Pyrimidine Ring

Procedure:

-

The reaction mixture from the previous step is treated with a base (e.g., sodium methoxide or potassium tert-butoxide) to facilitate the cyclization and elimination of the leaving group.

-

The reaction is stirred at an elevated temperature until the formation of the pyrimidine ring is complete, as monitored by analytical techniques.

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound.

Estimated Quantitative Data for the Hypothetical Synthesis

The following table provides estimated parameters for the proposed synthesis. These values are based on yields reported for analogous pyridine-to-pyrimidine transformations and would require experimental verification.

| Parameter | Estimated Value/Range | Notes |

| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | --- |

| Reagents | Formamidine acetate, Base (e.g., NaOMe) | The choice of base and reaction conditions for the cyclization step would be critical for the success of the reaction. |

| Solvent | DMF or DMSO | A high-boiling point, polar aprotic solvent is likely required to facilitate the nucleophilic aromatic substitution and subsequent cyclization. |

| Reaction Temperature | 120 - 150 °C | High temperatures are often necessary for such ring transformation reactions. |

| Estimated Yield | 20 - 40% | This is a rough estimate based on yields of similar, challenging ring transformations of substituted pyridines. Significant optimization would be required to achieve a reasonable yield. |

| Purification Method | Column Chromatography or Recrystallization | Purification would be necessary to isolate the target compound from byproducts. |

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Proposed Chemical Transformations

Caption: Key chemical transformations in the proposed synthetic pathway.

Spectroscopic and Synthetic Profile of 2-Chloro-5-(chloromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring two reactive chloro-groups at different positions on the pyrimidine scaffold, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This technical guide provides a summary of available spectral data, outlines generalized experimental protocols for its characterization, and illustrates its utility in synthetic chemistry.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 148406-13-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [] |

| Purity | ≥97% | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [3] |

Spectral Data (Predicted and Typical Ranges)

The following tables summarize the expected spectral characteristics for this compound based on typical values for substituted pyrimidines.[4] These tables are intended to serve as a reference for researchers in the analysis of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrimidine ring protons (H-4, H-6) | 8.5 - 8.9 | Singlet or Doublet | The two protons on the pyrimidine ring are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. Depending on the solvent and resolution, they may appear as a single peak or two closely spaced doublets. |

| Chloromethyl protons (-CH₂Cl) | 4.6 - 5.0 | Singlet | The methylene protons adjacent to the chlorine atom and the pyrimidine ring are expected to be deshielded and appear as a singlet. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (C-Cl) | 158 - 163 | The carbon atom attached to the chlorine and two nitrogen atoms will be significantly downfield. |

| C4, C6 | 155 - 160 | The carbon atoms in the pyrimidine ring adjacent to the nitrogen atoms. |

| C5 | 125 - 135 | The carbon atom of the pyrimidine ring to which the chloromethyl group is attached. |

| -CH₂Cl | 40 - 45 | The carbon of the chloromethyl group. |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C=N stretching (pyrimidine ring) | 1525 - 1575 | Characteristic stretching vibrations for the pyrimidine ring.[5] |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyrimidine ring. |

| C-Cl stretching | 700 - 800 | Carbon-chlorine stretching vibrations.[5] |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Interpretation | Notes |

| 162/164/166 | [M]⁺, [M+2]⁺, [M+4]⁺ | The molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 127/129 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 113/115 | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound. The sample is then dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard acquisition parameters are used, and the data is processed with appropriate software.

-

2D NMR (if required): For more complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Infrared (IR) Spectroscopy[6]

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)[7]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected to generate a mass spectrum, which shows the relative abundance of ions at different m/z values.

Synthetic Utility

This compound is a key intermediate in the synthesis of various substituted pyrimidines. The two chlorine atoms have different reactivities, allowing for selective functionalization. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, while the chloromethyl group is reactive towards nucleophiles in an Sₙ2-type reaction.

Below is a diagram illustrating a generalized synthetic workflow where this compound is used to synthesize a disubstituted pyrimidine derivative.

Caption: Generalized synthetic workflow using this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new chemical entities. While detailed, publicly available spectral data is limited, this guide provides expected spectral characteristics and generalized analytical protocols to aid researchers in its characterization and utilization. The distinct reactivity of its two chloro-substituents allows for a stepwise and controlled introduction of different functionalities, making it a powerful tool in synthetic organic chemistry.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(chloromethyl)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-(chloromethyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for designing efficient synthetic routes, developing robust analytical methods, and formulating new drug candidates. This document compiles available solubility data, details relevant experimental protocols, and presents visual workflows to aid researchers in their laboratory work.

Core Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, qualitative solubility information has been reported, and quantitative data for the structurally similar compound, 2-(Chloromethyl)pyrimidine hydrochloride, offers valuable insights.

Qualitative Solubility of this compound

The following table summarizes the observed qualitative solubility of this compound in common laboratory solvents.

| Solvent | Solubility |

| Water | Insoluble[1][2] |

| Dimethyl sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Quantitative Solubility of 2-(Chloromethyl)pyrimidine hydrochloride

The hydrochloride salt, 2-(Chloromethyl)pyrimidine hydrochloride, exhibits greater solubility in several organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of the parent compound.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[3][4] |

| Dimethyl sulfoxide (DMSO) | 20[3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[3][4] |

| Ethanol | 2[3][4] |

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in a liquid solvent is the gravimetric method. The following protocol outlines a general procedure that can be adapted for this compound.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., DMSO, Methanol, Ethanol, Acetone)

-

Conical flasks or vials with stoppers

-

Thermostatic water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Evaporating dish or pre-weighed vials

-

Oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate the suspension using a magnetic stirrer or shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Periodically check for the continued presence of undissolved solid.

-

-

Separation of Solid and Liquid Phases:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Filter the collected supernatant using a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear, filtered saturated solution into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the compound can be used.

-

Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 50-60 °C) to dry the solid residue to a constant weight.

-

Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Weight of residue (g)) / (Volume of the aliquot of saturated solution (L))

To express solubility in other units, such as mg/mL, the appropriate conversions are made.

-

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.

References

Stability and Storage of 2-Chloro-5-(chloromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-(chloromethyl)pyrimidine. Given the reactive nature of this compound, a thorough understanding of its stability profile is critical for its effective use in research and development, ensuring the integrity and reproducibility of experimental results. This document outlines potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents |

Stability Profile and Recommended Storage

This compound is a reactive compound, and its stability is primarily influenced by temperature, moisture, and light. While specific stability data for this compound is not extensively published, information from analogous compounds, such as 2-(Chloromethyl)pyrimidine hydrochloride, provides valuable insights.

Recommended Storage Conditions:

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

| Condition | Temperature | Duration | Expected Stability |

| Long-term | -20°C | Years | Stable |

| Short-term | 4°C | Months | Stable |

| Shipping | Room Temperature | Days | Stable |

For optimal stability, the compound should be stored in a tightly sealed container in a dry and dark environment.[1] Exposure to moisture and light should be minimized.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways are plausible. The primary routes of degradation involve the reactive chloromethyl group and the chloro substituent on the pyrimidine ring.

Hydrolysis

The most probable degradation pathway is the hydrolysis of the chloromethyl group, which is susceptible to nucleophilic attack by water.[2] This reaction is catalyzed by the presence of moisture and is expected to be accelerated at higher temperatures and pH values. The hydrolysis product is 2-Chloro-5-(hydroxymethyl)pyrimidine.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of this compound. Studies on similar 2-chloropyrimidines have shown that UV irradiation can lead to the heterolytic rupture of the C-Cl bond, resulting in the formation of the corresponding hydroxypyrimidine derivative.[3]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to ensure the quality of this compound. The following are detailed experimental protocols for forced degradation studies, which are designed to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

pH meter

-

Photostability chamber

-

Oven

General Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Table of Forced Degradation Conditions:

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24, 48, and 72 hours. |

| Basic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2, 4, and 8 hours. |

| Oxidative Degradation | Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24, 48, and 72 hours, protected from light. |

| Thermal Degradation | Place the solid compound in an oven at 80°C for 48 and 72 hours. Also, heat the stock solution at 60°C for 24, 48, and 72 hours. |

| Photostability | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. |

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Example HPLC Method Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Handling and Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. By adhering to the recommended storage conditions of -20°C in a dry, dark environment, its integrity can be preserved. The primary degradation pathways are anticipated to be hydrolysis and photodegradation. The implementation of a robust stability testing program, utilizing forced degradation studies and a validated stability-indicating HPLC method, is essential to ensure the quality and reliability of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-(chloromethyl)pyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(chloromethyl)pyrimidine is a versatile bifunctional electrophile of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring two distinct reactive sites for nucleophilic attack, allows for the facile introduction of the pyrimidine scaffold into a diverse array of molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound with various nucleophiles. It delves into the regioselectivity of these reactions, detailing the factors that govern preferential attack at the chloromethyl group versus the 2-chloro position on the pyrimidine ring. This document summarizes key quantitative data, provides detailed experimental protocols for representative reactions, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of its synthetic utility.

Introduction

The pyrimidine nucleus is a ubiquitous scaffold in a multitude of biologically active compounds, including approved drugs and clinical candidates. The ability to selectively functionalize the pyrimidine ring is therefore a cornerstone of modern drug development. This compound serves as a key building block in this endeavor, offering two electrophilic centers: a highly reactive benzylic-like chloride at the 5-position and a less reactive aromatic chloride at the 2-position. This dual reactivity allows for sequential and regioselective derivatization, making it a valuable precursor for the synthesis of complex molecular architectures. This guide aims to provide a detailed exploration of its reactivity with common nucleophiles, offering insights for its effective utilization in synthetic campaigns.

General Reactivity Profile

The core reactivity of this compound is dominated by nucleophilic substitution. The two potential sites for nucleophilic attack are the carbon of the chloromethyl group and the C2 carbon of the pyrimidine ring.

-

Nucleophilic Substitution at the Chloromethyl Group (SN2): The chloromethyl group is analogous to a benzylic halide. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to SN2 attack by a wide range of nucleophiles. This reaction is typically fast and proceeds under mild conditions.

-

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrogen atoms in the ring. However, this position is generally less reactive than the chloromethyl group. SNAr reactions at this site often require more forcing conditions, such as higher temperatures or the use of highly reactive nucleophiles.

Regioselectivity: Under standard nucleophilic substitution conditions, the reaction overwhelmingly occurs at the more labile chloromethyl group. The significant difference in reactivity between the two chlorine atoms allows for excellent regiocontrol, enabling the selective functionalization of the 5-position while leaving the 2-chloro substituent intact for subsequent transformations.

Reactions with Nucleophiles: Data and Protocols

This section details the reactivity of this compound with various classes of nucleophiles, presenting quantitative data in tabular format and providing generalized experimental protocols.

Reactions with Nitrogen Nucleophiles

Amines are common nucleophiles that readily react with this compound at the chloromethyl position to afford the corresponding 5-(aminomethyl)pyrimidines. These products are valuable intermediates in the synthesis of various bioactive molecules.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine Hydrate | 2-Chloro-5-(hydrazinylmethyl)pyridine | Reflux | 70 | [1] |

| Ammonia | 2-Chloro-5-(aminomethyl)pyridine | Toluene, -35°C to +25°C, up to 20 bar | High | [1] |

| Piperidine | 2-Chloro-5-(piperidin-1-ylmethyl)pyrimidine | Et₃N, EtOH, rt, 8 h | Not Specified | [2] |

| Aniline | N-((2-Chloropyrimidin-5-yl)methyl)aniline | K₂CO₃, DMF, 60 °C, 12 h | Not Specified | [2] |

*Note: Data for the analogous 2-chloro-5-(chloromethyl)pyridine.

Experimental Protocol (General): Amination

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) is treated with the amine nucleophile (1.0-2.2 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) to neutralize the generated HCl. The reaction mixture is typically stirred at room temperature or heated to ensure completion. Progress is monitored by TLC or LC-MS. Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.[2]

Reactions with Sulfur Nucleophiles

Thiol nucleophiles, being soft and highly nucleophilic, react rapidly and efficiently with the soft electrophilic center of the chloromethyl group.

Table 2: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 2-((Phenylthio)methyl)pyrimidine | NaOEt, EtOH, rt, 4 h | Not Specified | [2] |

| Cysteamine | 2-(((2-Aminoethyl)thio)methyl)pyrimidine | K₂CO₃, DMF, rt, 6 h | Not Specified | [2] |

*Note: Data for the analogous 2-(chloromethyl)pyrimidine hydrochloride.

Experimental Protocol (General): Thioetherification

To a solution of the thiol (1.0 eq.) in a solvent like ethanol or DMF, a base such as sodium ethoxide or potassium carbonate is added to generate the thiolate anion. This compound (1.0 eq.) is then added, and the mixture is stirred at room temperature or gently heated. The reaction is typically rapid and can be monitored by TLC. Workup involves removal of the solvent, followed by extraction and purification of the product.[2]

Reactions with Oxygen Nucleophiles

Alcohols and phenols, being harder nucleophiles, generally require deprotonation to the more reactive alkoxides or phenoxides to react efficiently.

Table 3: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | 2-(Methoxymethyl)pyrimidine | NaH, THF, rt, 12 h | Not Specified | [2] |

| Phenol | 2-(Phenoxymethyl)pyrimidine | K₂CO₃, Acetone, reflux, 10 h | Not Specified | [2] |

*Note: Data for the analogous 2-(chloromethyl)pyrimidine hydrochloride.

Experimental Protocol (General): Etherification

The alcohol or phenol (1.0 eq.) is dissolved in a suitable solvent (e.g., THF, DMF), and a strong base like sodium hydride (NaH) is added to generate the corresponding alkoxide or phenoxide. This compound (1.0 eq.) is then added to the reaction mixture, which is stirred at room temperature or heated. After the reaction is complete, it is quenched with water, and the product is extracted and purified.[2]

Mandatory Visualizations

Reaction Pathways

The following diagrams illustrate the primary reaction pathways of this compound with different nucleophiles.

References

2-Chloro-5-(chloromethyl)pyrimidine: A Technical Guide for Medicinal Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-chloro-5-(chloromethyl)pyrimidine, a heterocyclic building block with significant potential in medicinal chemistry. While specific data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, reactivity, and potential applications by drawing parallels with closely related and well-studied analogs. The pyrimidine core is a privileged scaffold in drug discovery, and this particular derivative offers two reactive sites for molecular elaboration, making it an attractive starting point for the synthesis of novel therapeutic agents.[1][2][3]

Physicochemical Properties

| Property | Value (for 2-(chloromethyl)pyrimidine hydrochloride) | Source |

| CAS Number | 936643-80-0 | [3] |

| Molecular Formula | C₅H₅ClN₂・HCl | [3] |

| Molecular Weight | 165.0 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥95% | [3] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [3] |

| UV-Vis (λmax) | 206, 248 nm | [3] |

Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from established methods for analogous compounds.[4] A common approach involves the chlorination of a suitable precursor, such as 2-chloro-5-(hydroxymethyl)pyrimidine. The overall synthetic strategy can be depicted as a two-step process:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-5-(hydroxymethyl)pyrimidine

-

To a stirred solution of 5-(hydroxymethyl)pyrimidin-2-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-5-(hydroxymethyl)pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Add a chlorinating agent such as thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by TLC.

-

Remove the solvent and excess reagent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Use as a Building Block

This compound possesses two electrophilic centers, making it a versatile building block for the synthesis of diverse molecular scaffolds. The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the chloro group on the pyrimidine ring can undergo nucleophilic aromatic substitution (SₙAr), typically under more forcing conditions.[1][2]

Caption: Reactivity of this compound in nucleophilic substitutions.

General Experimental Protocol: Nucleophilic Substitution at the Chloromethyl Group

This protocol provides a general procedure for the reaction of this compound with a generic nucleophile.

-

In a round-bottom flask, dissolve the nucleophile (1.1 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

-

To this solution, add this compound (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Application in Medicinal Chemistry: Kinase Inhibitors

The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[1][3] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. This compound can serve as a key starting material for the synthesis of pyrimidine-based kinase inhibitors. The two chloro-substituents allow for the introduction of various functionalities that can be designed to interact with the ATP-binding site of specific kinases.

References

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyrimidine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry. While specific historical data on its initial discovery is not extensively documented in publicly available literature, this document details its synthesis, chemical properties, and significant role as a versatile intermediate in the development of novel therapeutic agents. The pyrimidine core is a privileged scaffold in drug discovery, and the reactive chloromethyl group of this compound allows for facile derivatization, making it a valuable tool for creating libraries of bioactive molecules. This guide includes detailed experimental protocols for analogous compounds, quantitative data presented in structured tables, and visualizations of synthetic pathways to aid researchers in their drug discovery and development endeavors.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous clinically approved drugs.[1] Its inherent drug-like properties and synthetic tractability have established it as a cornerstone in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] A significant number of these compounds exert their therapeutic effects by targeting key enzymes and signaling pathways.[1]

This compound serves as a crucial intermediate for the synthesis of a diverse range of substituted pyrimidines. The presence of a chlorine atom on the pyrimidine ring and a chloromethyl group at the 5-position provides two reactive sites for nucleophilic substitution, enabling the introduction of various pharmacophoric moieties.

Physicochemical Properties

A summary of the key physicochemical properties of the closely related and commercially available 2-chloro-5-(chloromethyl)pyridine is presented in Table 1. These properties are expected to be similar for this compound.

Table 1: Physicochemical Properties of 2-Chloro-5-(chloromethyl)pyridine

| Property | Value |

|---|---|

| CAS Number | 70258-18-3 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 37-42 °C |

| Boiling Point | 110 °C (closed cup) |

| Solubility | Insoluble in water |

Data sourced from publicly available chemical supplier information.[2][3]

Synthesis of this compound

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from 2-amino-5-methylpyrimidine. The synthesis would proceed in two key steps: a Sandmeyer reaction to introduce the chloro group at the 2-position, followed by radical chlorination of the methyl group at the 5-position.

Caption: Proposed synthesis of this compound.

Experimental Protocols (Analogous Reactions)

Detailed experimental protocols for the specific synthesis of this compound are not widely published. However, the following protocols for analogous reactions on pyridine and pyrimidine systems can be adapted.

Step 1: Synthesis of 2-Chloro-5-methylpyrimidine (Sandmeyer Reaction)

This protocol is adapted from standard procedures for the conversion of an amino group to a chloro group on a heterocyclic ring.

Table 2: Materials and Reagents for the Synthesis of 2-Chloro-5-methylpyrimidine

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

|---|---|---|

| 2-Amino-5-methylpyrimidine | 109.13 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 |

| Hydrochloric Acid (HCl) | 36.46 | Excess |

| Copper(I) Chloride (CuCl) | 98.99 | 1.2 |

| Water (H₂O) | 18.02 | Solvent |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-methylpyrimidine in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methylpyrimidine.

Step 2: Synthesis of this compound (Radical Chlorination)

This protocol is based on the radical chlorination of a methyl group on a heterocyclic ring using N-chlorosuccinimide (NCS).

Table 3: Materials and Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

|---|---|---|

| 2-Chloro-5-methylpyrimidine | 128.56 | 1.0 |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.05 |

| Carbon Tetrachloride (CCl₄) | 153.82 | Solvent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrimidine in carbon tetrachloride.

-

Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of various biologically active compounds. The reactive chloromethyl group is particularly useful for introducing the pyrimidine moiety into larger molecules through nucleophilic substitution reactions.

Role as a Synthetic Intermediate

The primary application of this compound is as an electrophilic precursor. The chlorine atom of the chloromethyl group is a good leaving group and is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile construction of diverse libraries of pyrimidine derivatives for biological screening.

Caption: General nucleophilic substitution reaction.

Potential in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The pyrimidine ring is a common core structure in many approved kinase inhibitors. This compound can serve as a key starting material for the synthesis of pyrimidine-based kinase inhibitors. By reacting it with various nucleophilic scaffolds, medicinal chemists can generate a diverse set of compounds to probe the structure-activity relationships (SAR) of potential kinase inhibitors.

Caption: Drug discovery workflow utilizing this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of the analogous compound, 2-chloro-5-(chloromethyl)pyridine, which can serve as a reference for the synthesis of the pyrimidine derivative.

Table 4: Expected Quantitative Data for the Synthesis of 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Expected Value |

|---|---|

| Yield (Step 1: Chlorination of Pyridine Ring) | 60-75% |

| Yield (Step 2: Chlorination of Methyl Group) | 70-85% |

| Overall Yield | 42-64% |

| Purity (by HPLC or GC) | >98% |

Yields are based on literature reports for analogous reactions and may vary depending on reaction conditions and scale.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. While its specific history of discovery is not well-documented, its synthetic utility is evident from the established chemistry of related pyrimidine and pyridine compounds. The protocols and data presented in this guide, though primarily based on analogous systems, provide a solid foundation for researchers to synthesize and utilize this important intermediate in the development of novel therapeutic agents. The versatility of the pyrimidine scaffold, combined with the reactivity of the chloromethyl group, ensures that this compound will continue to be a relevant and important tool for medicinal chemists.

References

Methodological & Application

Synthesis Protocol for 2-Chloro-5-(chloromethyl)pyrimidine: An Essential Intermediate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Chloro-5-(chloromethyl)pyrimidine is a key building block in the synthesis of a variety of biologically active compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a pyrimidine core, makes it a valuable intermediate for the development of novel therapeutics. The pyrimidine scaffold is a prominent feature in numerous approved drugs, particularly in the oncology and infectious disease areas. This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for use by researchers in medicinal chemistry and drug development.

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the chloromethyl group, allowing for the introduction of diverse functionalities. This enables the construction of large compound libraries for screening and lead optimization. Notably, derivatives of this compound are being investigated as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the commercially available 2-chloro-5-methylpyrimidine. The initial step involves the formation of the key intermediate, 2-chloro-5-(hydroxymethyl)pyrimidine, via a free-radical bromination followed by hydrolysis. The subsequent step is the chlorination of the hydroxymethyl group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(hydroxymethyl)pyrimidine

This protocol describes the synthesis of the intermediate 2-chloro-5-(hydroxymethyl)pyrimidine from 2-chloro-5-methylpyrimidine.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Chloro-5-methylpyrimidine | C₅H₅ClN₂ | 128.56 | 10.0 g | 0.0778 mol |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 13.8 g | 0.0778 mol |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 0.38 g | 1.56 mmol |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL | - |

| Sodium Bicarbonate (aq., sat.) | NaHCO₃ | 84.01 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For chromatography | - |

| Hexane | C₆H₁₄ | 86.18 | For chromatography | - |

Procedure:

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-chloro-5-methylpyrimidine (10.0 g, 0.0778 mol) in carbon tetrachloride (200 mL).

-

Initiation: Add N-bromosuccinimide (13.8 g, 0.0778 mol) and benzoyl peroxide (0.38 g, 1.56 mmol) to the solution.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up (Bromination): After the reaction is complete, cool the mixture to room temperature. Filter the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Hydrolysis: Concentrate the filtrate under reduced pressure. To the crude residue of 2-chloro-5-(bromomethyl)pyrimidine, add a saturated aqueous solution of sodium bicarbonate (150 mL) and stir vigorously at room temperature overnight to facilitate hydrolysis.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-chloro-5-(hydroxymethyl)pyrimidine by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of this compound

This protocol details the chlorination of 2-chloro-5-(hydroxymethyl)pyrimidine to the final product.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Chloro-5-(hydroxymethyl)pyrimidine | C₅H₅ClN₂O | 144.56 | 5.0 g | 0.0346 mol |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 4.0 mL | 0.0554 mol |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Sodium Bicarbonate (aq., sat.) | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 2-chloro-5-(hydroxymethyl)pyrimidine (5.0 g, 0.0346 mol) and anhydrous dichloromethane (100 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (4.0 mL, 0.0554 mol) dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-5-(hydroxymethyl)pyrimidine (Proposed)

| Parameter | Value |

| Starting Material | 2-Chloro-5-methylpyrimidine |

| Key Reagents | N-Bromosuccinimide, Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux |

| Reaction Time | Monitored by TLC |

| Purification Method | Column Chromatography |

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-Chloro-5-(hydroxymethyl)pyrimidine |

| Chlorinating Agent | Thionyl Chloride |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Purification Method | Recrystallization/Column Chromatography |

Mandatory Visualization

The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. Pyrimidine derivatives synthesized from this compound are often designed to inhibit kinases within this pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-Chloro-5-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-5-(chloromethyl)pyrimidine as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. This document details the reactivity of its two distinct electrophilic sites, offers protocols for selective nucleophilic substitution, and presents its application in the synthesis of kinase inhibitors.

Introduction

This compound is a bifunctional heterocyclic compound featuring two sites susceptible to nucleophilic attack: a chloro group at the 2-position of the pyrimidine ring and a chloromethyl group at the 5-position. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of both carbons, making them reactive towards a variety of nucleophiles.[1] The chloromethyl group is particularly susceptible to SN2 reactions, while the 2-chloro position can undergo SNAr (Nucleophilic Aromatic Substitution).[2][3] This differential reactivity allows for selective functionalization, making it a valuable scaffold in medicinal chemistry for the synthesis of diverse compound libraries.[4][5]

Reactivity Profile: SN2 vs. SNAr

The primary reaction pathway for this compound involves nucleophilic substitution at the methylene carbon of the chloromethyl group via an SN2 mechanism.[3] This position is generally more reactive than the 2-chloro position towards most nucleophiles under mild conditions. The SNAr reaction at the 2-position typically requires harsher conditions, such as higher temperatures or stronger nucleophiles, to overcome the aromaticity of the pyrimidine ring.[2] This difference in reactivity enables selective substitution at the 5-(chloromethyl) position.

Applications in Drug Discovery

The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, particularly in the oncology field.[5] Many kinase inhibitors, which are crucial in cancer therapy, feature a substituted pyrimidine moiety that often interacts with the hinge region of the kinase active site.[1][3] this compound serves as a key intermediate for the synthesis of these inhibitors by allowing the introduction of various functionalities that can be tailored to target specific kinases.[1][5]

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is often necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to yield 2-chloro-5-(aminomethyl)pyrimidine derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 2.2 eq)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 2.5 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, Ethanol)

Procedure:

-

To a stirred solution of the amine in the chosen anhydrous solvent, add the base.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add this compound portion-wise to the mixture.

-

Heat the reaction mixture to 50-80°C and stir for 4-12 hours.[2][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

If a solid precipitate is formed (e.g., K₂CO₃), filter it off.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 2-chloro-5-((alkyl/arylthio)methyl)pyrimidine derivatives.

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol, aliphatic thiol) (1.0 eq)

-

Base (e.g., NaOEt, K₂CO₃, NaOH) (1.1 eq)

-

Solvent (e.g., Ethanol, DMF)

Procedure:

-

Dissolve the thiol in the chosen solvent.

-

Add the base to generate the thiolate anion and stir for 30 minutes at room temperature.

-

Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-12 hours.[2][6]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Oxygen Nucleophiles (Alcohols and Phenols)

This protocol describes the synthesis of 2-chloro-5-(alkoxymethyl)pyrimidine or 2-chloro-5-(phenoxymethyl)pyrimidine derivatives. These reactions often require a strong base to deprotonate the alcohol or phenol.

Materials:

-

This compound (1.0 eq)

-

Alcohol or Phenol (1.0 eq)

-

Strong base (e.g., NaH) or a weaker base for phenols (e.g., K₂CO₃) (1.1 eq)

-

Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

Procedure:

-

To a suspension of the base in the chosen anhydrous solvent, add a solution of the alcohol or phenol.

-

Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution for NaH).

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux for 6-12 hours.[6]

-

Monitor the reaction progress by TLC.

-

After completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for nucleophilic substitution on chloromethyl-heterocycles, which can be used as a starting point for optimizing reactions with this compound. The yields are predicted based on analogous reactions and may vary.[2]

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85 |

| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75 |